Thiafentanil Thiafentanil Thiafentanil is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Brand Name: Vulcanchem
CAS No.: 101345-60-2
VCID: VC1901440
InChI: InChI=1S/C22H28N2O4S/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19/h3-9,16H,10-15,17H2,1-2H3
SMILES: COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC
Molecular Formula: C22H28N2O4S
Molecular Weight: 416.5 g/mol

Thiafentanil

CAS No.: 101345-60-2

Cat. No.: VC1901440

Molecular Formula: C22H28N2O4S

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Thiafentanil - 101345-60-2

Specification

CAS No. 101345-60-2
Molecular Formula C22H28N2O4S
Molecular Weight 416.5 g/mol
IUPAC Name methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C22H28N2O4S/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19/h3-9,16H,10-15,17H2,1-2H3
Standard InChI Key HFRKHTCPWUOGHM-UHFFFAOYSA-N
SMILES COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC
Canonical SMILES COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC

Introduction

Chemical Properties and Classification

Chemical Structure and Identification

Thiafentanil (C₂₂H₂₈N₂O₄S) is a synthetic analogue of fentanyl with a molecular weight of 416.5 g/mol . The compound's chemical name is methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate . It contains a thiophene ring that distinguishes it structurally from other fentanyl derivatives, contributing to its unique pharmacological properties . The compound is also known by other identifiers including A-3080 and has the CAS number 101345-60-2 .

Regulatory Status

Thiafentanil is classified as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA), indicating it has a high potential for abuse which may lead to severe psychological or physical dependence . This classification places significant restrictions on its handling, storage, and use, limiting its application primarily to veterinary professionals with appropriate licensing and training .

Pharmacological Properties

Mechanism of Action

Thiafentanil oxalate functions as a pure opioid agonist with selective affinity for the μ-opioid receptors found throughout the central nervous system . Upon binding to these receptors, it produces profound analgesia, immobilization, and anesthesia in wildlife animals . Like other potent opioids, when thiafentanil is used alone, the resulting anesthesia is characterized by extensive muscle rigidity, which is typical of opioid-induced anesthesia in most large ungulates .

Pharmacodynamics

The pharmacodynamic effects of thiafentanil are consistent with potent μ-opioid receptor agonists, producing dose-dependent immobilization, analgesia, and cardiorespiratory effects . Importantly, thiafentanil appears to produce less respiratory and cardiac depression when compared with other potent opioids such as fentanyl, carfentanil, and etorphine . This favorable cardiorespiratory profile may contribute to increased safety during wildlife immobilization procedures.

Clinical Applications

Wildlife Immobilization

Thiafentanil oxalate is primarily indicated for reversible narcosis with analgesia in wildlife animals . It has been registered in South Africa and widely used as an immobilization agent for captive and wild hoof stock . The compound has demonstrated effectiveness in immobilizing various wildlife species, including cervids (deer, elk, moose) and other ungulates .

Administration Methods and Dosages

Thiafentanil can be administered through various routes, though deep intramuscular injection is the most common. Administration methods include:

  • Remote delivery systems (e.g., dart rifles, pistols)

  • Pole syringes for semi-approachable animals

  • Handheld syringes for manually restrained animals

Important handling note: Thiafentanil should never be stored in aluminum darts as potency is lost within days .

Dosages vary by species, but some documented effective doses include:

  • Mule deer: 0.1 mg/kg (recommended dose) to 0.2 mg/kg

  • Moose: 7.5 mg per adult animal or 10 mg combined with xylazine (30 mg)

  • Elk: 15 mg thiafentanil oxalate (compared to 4 mg carfentanil citrate)

Antagonist Use and Reversal

A key advantage of thiafentanil in wildlife management is the availability of complete reversal using opioid antagonists. Naltrexone hydrochloride is the primary reversal agent, which competitively binds to and displaces thiafentanil from the opioid receptors . The recommended antagonist dose is generally 10 mg naltrexone per mg of thiafentanil . Reversal is rapid, with most animals recovering within 1 minute of naltrexone administration .

Physiological Effects and Clinical Parameters

Induction and Recovery Times

Table 1: Induction and Recovery Times Across Species

SpeciesThiafentanil DoseMean Induction TimeReversal AgentRecovery TimeReference
Mule deer0.1 mg/kg2.7 ± 0.4 minNaltrexone0.9 ± 0.1 min
Mule deer0.2 mg/kg1.9 ± 0.2 minNaltrexone1.0 ± 0.1 min
Elk15 mg2.0 ± 0.8 minNot specifiedNot specified
Moose7.5 mg< 3 minNaltrexone< 1 min
Moose10 mg + 30 mg xylazine4 min (median)Naltrexone + tolazoline3 min (median)

Thiafentanil consistently demonstrates rapid induction times across species, with most animals becoming immobilized within 2-4 minutes of administration . This rapid induction is a significant advantage in wildlife management settings, reducing chase times and associated stress.

Comparison with Other Opioid Immobilization Agents

Relative Potency and Efficacy

Thiafentanil offers several advantages over other potent opioids used for wildlife immobilization. Compared to carfentanil and etorphine, thiafentanil provides:

  • Shortened induction time (by as much as 50%) while retaining equivalent agonist activity

  • In cervids, induction time was shortened by 26% to 65% compared to carfentanil

  • Various studies report different relative potencies:

    • In elk: 63% the potency of carfentanil

    • In other studies: higher potency than carfentanil and twice the potency of etorphine

Use in Combination Protocols

While thiafentanil can be used alone as an immobilizing agent, it is more commonly combined with other drugs to create balanced anesthesia protocols . Common combinations include:

  • Thiafentanil with tranquilizers (e.g., azaperone)

  • Thiafentanil with sedatives (e.g., xylazine, medetomidine)

  • Thiafentanil with dissociative agents (e.g., ketamine, telazol)

These combinations maximize beneficial properties while minimizing undesirable side effects of each individual agent . For example, the combination of thiafentanil (10 mg) and xylazine (30 mg) provided safe and effective immobilization in free-ranging moose .

Analytical Methods

Detection and Quantification

Recent advances have enabled the quantification of thiafentanil in biological samples. A validated method using liquid chromatography-mass spectrometry (LC-MS) has been developed for measuring thiafentanil concentrations in plasma . This method employs:

  • Protein precipitation for sample preparation

  • Separation on an XBridge BEH C18 column

  • Mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid

  • Mass spectrometry detection at 417 m/z

  • Standard curve range of 0.1 to 25 ng/mL

  • Lower limit of quantification (LLOQ) of 0.1 ng/mL

This analytical method provides recovery rates greater than 95% and intra- and inter-assay variability less than 10%, making it reliable for pharmacokinetic studies and forensic applications .

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